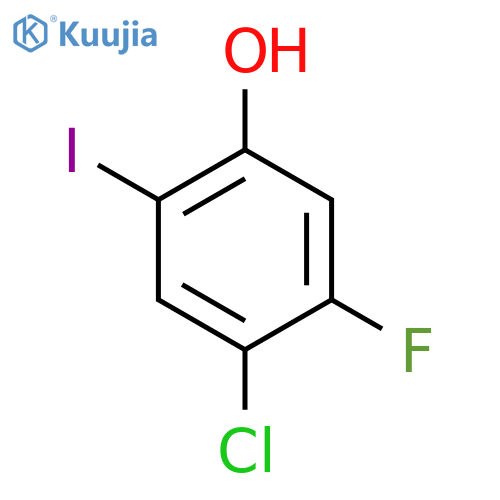

Cas no 1235407-15-4 (4-CHLORO-5-FLUORO-2-IODOPHENOL)

1235407-15-4 structure

商品名:4-CHLORO-5-FLUORO-2-IODOPHENOL

CAS番号:1235407-15-4

MF:C6H3ClFIO

メガワット:272.443296670914

MDL:MFCD26097249

CID:4471392

PubChem ID:59436513

4-CHLORO-5-FLUORO-2-IODOPHENOL 化学的及び物理的性質

名前と識別子

-

- 4-CHLORO-5-FLUORO-2-IODOPHENOL

- DB-153880

- 1235407-15-4

- A1-10839

- MFCD26097249

- AKOS027420862

- SCHEMBL1094353

- JYIBHSJYZKHWTI-UHFFFAOYSA-N

- 104177

-

- MDL: MFCD26097249

- インチ: InChI=1S/C6H3ClFIO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H

- InChIKey: JYIBHSJYZKHWTI-UHFFFAOYSA-N

- ほほえんだ: C1=C(C(=CC(=C1F)Cl)I)O

計算された属性

- せいみつぶんしりょう: 271.89012g/mol

- どういたいしつりょう: 271.89012g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 20.2Ų

4-CHLORO-5-FLUORO-2-IODOPHENOL 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | BBV-50488457-1.0g |

4-chloro-5-fluoro-2-iodophenol |

1235407-15-4 | 95% | 1.0g |

$657.0 | 2023-01-16 | |

| TRC | C116515-500mg |

4-Chloro-5-fluoro-2-iodophenol |

1235407-15-4 | 500mg |

$ 615.00 | 2022-06-06 | ||

| Advanced ChemBlocks | Q69233-1G |

4-chloro-5-fluoro-2-iodophenol |

1235407-15-4 | 95% | 1G |

$350 | 2023-09-15 | |

| Enamine | BBV-50488457-10.0g |

4-chloro-5-fluoro-2-iodophenol |

1235407-15-4 | 95% | 10.0g |

$2166.0 | 2023-01-16 | |

| Enamine | BBV-50488457-5g |

4-chloro-5-fluoro-2-iodophenol |

1235407-15-4 | 95% | 5g |

$1723.0 | 2023-10-28 | |

| A2B Chem LLC | AE67296-5g |

4-Chloro-5-fluoro-2-iodophenol |

1235407-15-4 | 95% | 5g |

$993.00 | 2024-01-04 | |

| TRC | C116515-1000mg |

4-Chloro-5-fluoro-2-iodophenol |

1235407-15-4 | 1g |

$ 1020.00 | 2022-06-06 | ||

| Advanced ChemBlocks | Q69233-5G |

4-chloro-5-fluoro-2-iodophenol |

1235407-15-4 | 95% | 5G |

$990 | 2023-09-15 | |

| Advanced ChemBlocks | Q69233-250MG |

4-chloro-5-fluoro-2-iodophenol |

1235407-15-4 | 95% | 250MG |

$190 | 2023-09-15 | |

| Enamine | BBV-50488457-10g |

4-chloro-5-fluoro-2-iodophenol |

1235407-15-4 | 95% | 10g |

$2166.0 | 2023-10-28 |

4-CHLORO-5-FLUORO-2-IODOPHENOL 関連文献

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

1235407-15-4 (4-CHLORO-5-FLUORO-2-IODOPHENOL) 関連製品

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1235407-15-4)4-CHLORO-5-FLUORO-2-IODOPHENOL

清らかである:99%

はかる:1g

価格 ($):387